molecular formula C10H14O3 B6163434 methyl 2-oxo-octahydropentalene-1-carboxylate, Mixture of diastereomers CAS No. 1559563-60-8

methyl 2-oxo-octahydropentalene-1-carboxylate, Mixture of diastereomers

Cat. No.: B6163434
CAS No.: 1559563-60-8
M. Wt: 182.2
InChI Key:
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Description

Methyl 2-oxo-octahydropentalene-1-carboxylate, a mixture of diastereomers, is a chemical compound with the molecular formula C10H14O3 It is a derivative of octahydropentalene, featuring a ketone group at the second position and a carboxylate ester group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-octahydropentalene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with a suitable esterifying agent, such as dimethyl carbonate, in the presence of a base catalyst like potassium fluoride on alumina (KF/Al2O3). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-octahydropentalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-oxo-octahydropentalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-oxo-octahydropentalene-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxocyclopentanecarboxylate: A structurally similar compound with a cyclopentane ring instead of an octahydropentalene ring.

    Methyl 2-oxocyclohexanecarboxylate: Another similar compound with a cyclohexane ring.

Uniqueness

Methyl 2-oxo-octahydropentalene-1-carboxylate is unique due to its octahydropentalene ring structure, which imparts distinct chemical and physical properties compared to its cyclopentane and cyclohexane analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

1559563-60-8

Molecular Formula

C10H14O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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